molecular formula C18H19N3O B400596 N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide CAS No. 147567-55-3

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide

Katalognummer: B400596
CAS-Nummer: 147567-55-3
Molekulargewicht: 293.4g/mol
InChI-Schlüssel: RJFBSXPIRBEEAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological and pharmacological activities

Eigenschaften

CAS-Nummer

147567-55-3

Molekularformel

C18H19N3O

Molekulargewicht

293.4g/mol

IUPAC-Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide

InChI

InChI=1S/C18H19N3O/c1-18(2)12-14-10-6-7-11-15(14)16(19-18)20-21-17(22)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22)

InChI-Schlüssel

RJFBSXPIRBEEAX-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=C3)C

Kanonische SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=C3)C

Löslichkeit

2.8 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the reaction with benzohydrazide. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

While specific industrial production methods for N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction could produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.